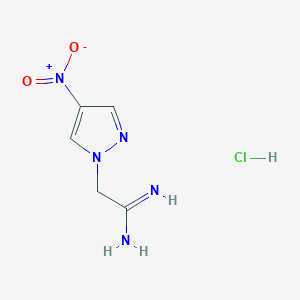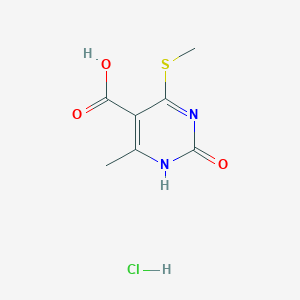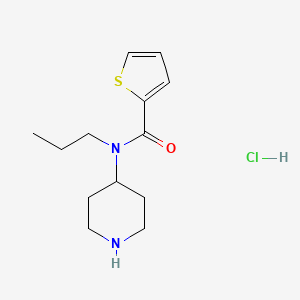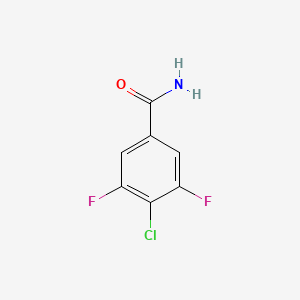
2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride
概要
説明
2-(4-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C5H8ClN5O2 It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to an ethanimidamide moiety
作用機序
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Without specific information on “2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride”, it’s difficult to provide details on its mode of action. Many imidazole derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the activity of the target proteins .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion would depend on the specific structures and functional groups present in the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antibacterial activity, it might inhibit the growth of bacteria by interfering with essential biochemical processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound’s solubility can affect its bioavailability and therefore its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of Ethanimidamide: The nitrated pyrazole is reacted with an appropriate amidine precursor under basic conditions to form the ethanimidamide moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the pyrazole ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-Amino-1H-pyrazol-1-yl)ethanimidamide hydrochloride.
Substitution: Various substituted ethanimidamide derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
科学的研究の応用
2-(4-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
2-(4-Amino-1H-pyrazol-1-yl)ethanimidamide hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-Chloro-1H-pyrazol-1-yl)ethanimidamide hydrochloride: A derivative with a chloro substituent.
2-(4-Methyl-1H-pyrazol-1-yl)ethanimidamide hydrochloride: A derivative with a methyl group.
Uniqueness
2-(4-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with improved properties.
特性
IUPAC Name |
2-(4-nitropyrazol-1-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2.ClH/c6-5(7)3-9-2-4(1-8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSZXGQPQYWVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)
![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)
![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)


![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)




